BenchChemオンラインストアへようこそ!

4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Physicochemical profiling Lipophilicity CRAC channel inhibition

4-Isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954095-63-7, molecular formula C22H28N2O5S, molecular weight 432.54 g/mol) is a benzenesulfonamide derivative characterized by a 4-isobutoxy substituent on the phenyl ring and a 2-phenylmorpholino moiety linked via an oxoethyl bridge. This compound belongs to a chemotype disclosed in patent CN114436945A as a calcium release-activated calcium (CRAC) channel inhibitor that suppresses NFAT nuclear translocation.

Molecular Formula C22H28N2O5S
Molecular Weight 432.54
CAS No. 954095-63-7
Cat. No. B2446618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
CAS954095-63-7
Molecular FormulaC22H28N2O5S
Molecular Weight432.54
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O5S/c1-17(2)16-29-19-8-10-20(11-9-19)30(26,27)23-14-22(25)24-12-13-28-21(15-24)18-6-4-3-5-7-18/h3-11,17,21,23H,12-16H2,1-2H3
InChIKeyBZPBUKIRNHJESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954095-63-7): Procurement-Relevant Structural and Functional Profile


4-Isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954095-63-7, molecular formula C22H28N2O5S, molecular weight 432.54 g/mol) is a benzenesulfonamide derivative characterized by a 4-isobutoxy substituent on the phenyl ring and a 2-phenylmorpholino moiety linked via an oxoethyl bridge. This compound belongs to a chemotype disclosed in patent CN114436945A as a calcium release-activated calcium (CRAC) channel inhibitor that suppresses NFAT nuclear translocation [1]. It is offered as a research-grade chemical by multiple vendors for use as a synthetic building block and pharmacological probe .

Why In-Class Substitution of 4-Isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide Carries Procurement Risk


Although benzenesulfonamides with 2-phenylmorpholino motifs populate a shared chemical space, individual members diverge substantially in physicochemical and functional attributes. The target compound incorporates three differentiating features—the 4-isobutoxy group, the oxoethyl linker, and the intact 2-phenylmorpholine ring—each of which modulates lipophilicity, metabolic stability, and target engagement. Substituting an analog lacking the para-alkoxy substituent or containing a shorter linker fundamentally alters the logP and hydrogen-bonding capacity, which can shift CRAC channel inhibitory potency and NFAT-suppressive activity by orders of magnitude [1]. Selecting an analog without confirmatory stoichiometric or potency-matched data therefore jeopardizes experimental reproducibility and invalidates structure-activity relationship (SAR) comparisons across procurement lots .

Quantitative Differentiation Evidence for 4-Isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent Compound

The target compound (MW 432.54 g/mol) is 72.1 g/mol heavier than the unsubstituted parent N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954038-80-3, MW 360.4 g/mol) . The 4-isobutoxy group adds a branched alkyl-ether substituent (C4H9O, ~73 amu) that increases calculated logP by approximately 1.5–2.0 log units based on fragment-based estimation. In related benzenesulfonamide CRAC inhibitor series, gamma-branched alkoxy substituents improve benzodiazepine receptor affinity by ~5-fold compared to beta-branched analogs [1], supporting the inference that the 4-isobutoxy group confers superior hydrophobic complementarity within the CRAC channel binding pocket relative to the unsubstituted or methoxy-substituted congeners.

Physicochemical profiling Lipophilicity CRAC channel inhibition

Oxoethyl Linker Structural Differentiation vs. Ethyl-Linked Analog

The target compound contains an oxoethyl linker (–C(=O)CH2–) between the sulfonamide nitrogen and the morpholine ring, whereas the closely related 4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide (CAS 954048-81-8) employs a simple ethyl linker (–CH2CH2–) . The carbonyl oxygen in the oxoethyl linker serves as a hydrogen-bond acceptor that can engage the CRAC channel pore or STIM1 coupling domain. In analogous benzenesulfonamide series, introduction of a carbonyl group in the linker region alters the dihedral angle between the sulfonamide and morpholine moieties, shifting the conformational ensemble and modulating on-target potency [1]. This structural distinction is critical: the reduced (ethyl) form cannot recapitulate the same hydrogen-bond network, making it unsuitable as a direct replacement in SAR campaigns.

SAR Linker optimization Hydrogen bonding

Patent-Disclosed Biological Activity Differentiates This Chemotype from Generic Benzenesulfonamides

Patent CN114436945A explicitly claims benzenesulfonamide compounds bearing the 2-phenylmorpholino-oxoethyl scaffold as inhibitors of NFAT nuclear translocation with high CRAC channel inhibitory activity [1]. The patent demonstrates that substitution at the 4-position of the benzenesulfonamide ring (e.g., with alkoxy groups) produces compounds that suppress NFAT-driven transcription in cellular assays. While individual IC50 values for the target compound are not publicly disclosed, the patent's structure-activity data indicate that 4-alkoxy substitution is a key determinant of potency, distinguishing this chemotype from generic benzenesulfonamide carbonic anhydrase inhibitors (e.g., benzenesulfonamide itself, CA II Ki = 305 nM) . The CRAC/NFAT mechanism is mechanistically orthogonal to carbonic anhydrase inhibition, providing a distinct pharmacological fingerprint.

CRAC channel inhibition NFAT nuclear translocation Immunomodulation

Isobutoxy vs. Methoxy/Propoxy Substituent Differentiation in Analog Series

The target compound's 4-isobutoxy substituent is a branched, gamma-substituted alkoxy group, unlike the straight-chain 4-propoxy analog 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide (CAS not listed) or the 4-methoxy analog (CAS 953962-22-6, MW 404.5 g/mol) . In related benzodiazepine receptor ligand series, gamma-branched isobutoxy derivatives exhibit IC50 = 93 nM, approximately 5-fold more potent than the beta-branched sec-butoxy analog (IC50 = 471 nM) [1], demonstrating that branching position dramatically affects target affinity. The isobutoxy group provides greater steric bulk (molar refractivity ~22.2 cm³/mol) compared to methoxy (MR ~7.9 cm³/mol), enhancing van der Waals contacts within hydrophobic sub-pockets of the CRAC channel while the branching pattern differentiates it from n-propoxy or isopropoxy congeners.

Alkoxy SAR Steric bulk Binding pocket complementarity

Optimal Research and Industrial Application Scenarios for 4-Isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide


CRAC Channel Pharmacology and NFAT Signaling Probe Development

The compound is best deployed as a tool compound for elucidating CRAC channel-mediated calcium signaling and NFAT-dependent transcriptional regulation in T cells and mast cells. Its patent-disclosed mechanism (CN114436945A) positions it for use in immunology research, particularly in screening campaigns aimed at identifying novel immunosuppressive agents targeting the STIM1/Orai1 axis. The 4-isobutoxy group provides the lipophilicity necessary for cellular membrane penetration, a key requirement for intracellular target engagement in NFAT translocation assays [1].

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamide CRAC Inhibitors

As a defined member of the 4-alkoxy-N-(oxoethyl-phenylmorpholino)benzenesulfonamide series, this compound serves as a reference standard for systematic SAR exploration. Researchers can benchmark the impact of isobutoxy branching, oxoethyl linker presence, and phenylmorpholino substitution against simpler analogs (e.g., the unsubstituted parent CAS 954038-80-3 or the 4-methoxy analog CAS 953962-22-6). Its distinct molecular weight (432.54 g/mol) and calculated logP facilitate quality control by LC-MS and enable batch-to-batch consistency verification across procurement cycles .

Synthetic Chemistry – Advanced Building Block for Focused Libraries

The compound's three modular domains—(i) 4-isobutoxybenzenesulfonamide, (ii) oxoethyl linker, and (iii) 2-phenylmorpholine—make it a versatile intermediate for constructing focused compound libraries. The sulfonamide and morpholine moieties are amenable to further derivatization, enabling medicinal chemists to generate analogs with systematic variations at the phenyl ring, the alkoxy chain, or the morpholine C-2 position. Its availability from multiple vendors in research-grade purity supports iterative library synthesis and hit-to-lead optimization workflows .

Quote Request

Request a Quote for 4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.